molecular formula C20H20N2O4S3 B2582832 2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide CAS No. 1798022-95-3

2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide

Cat. No.: B2582832
CAS No.: 1798022-95-3
M. Wt: 448.57
InChI Key: DBOBPPYLDVXAMT-UHFFFAOYSA-N
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Description

2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide is a complex organic compound that features a thiophene moiety. Thiophene and its derivatives are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide, typically involves several key reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium, in cross-coupling reactions like the Suzuki–Miyaura coupling, is prevalent . These methods allow for the large-scale production of thiophene-based compounds with high precision and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The thiophene moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its dual thiophene rings enhance its stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-N-[4-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S3/c1-13(2)20(24)22-15-3-6-17(7-4-15)29(25,26)21-11-16-5-8-18(28-16)19(23)14-9-10-27-12-14/h3-10,12-13,21H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOBPPYLDVXAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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